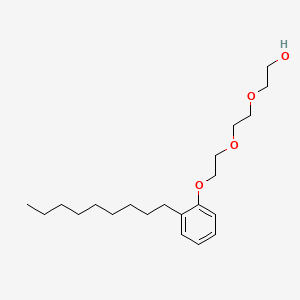

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-

描述

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-, also known as diethylene glycol nonylphenol ether, is a nonionic surfactant. It is characterized by its ability to reduce surface tension, making it useful in various industrial and commercial applications. This compound is a member of the polyethylene glycol family, which are known for their solubility in water and organic solvents .

准备方法

The synthesis of ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- typically involves a multi-step etherification process. The process begins with the reaction of nonylphenol with ethylene oxide to form nonylphenol ethoxylate. This intermediate is then further reacted with additional ethylene oxide units to achieve the desired degree of ethoxylation . The reaction conditions often include the use of catalysts such as potassium hydroxide and temperatures ranging from 120°C to 180°C .

化学反应分析

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- undergoes various chemical reactions, primarily involving its ether and hydroxyl groups. Common reactions include:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

Substitution: The ether linkages can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Hydrolysis: Under acidic or basic conditions, the ether bonds can be cleaved to yield nonylphenol and ethylene glycol derivatives.

科学研究应用

Scientific Research Applications

1. Chemistry

- Solubilizing Agent : Used in chemical formulations to enhance solubility and reaction rates.

- Emulsifier : Acts as an emulsifying agent in the synthesis of nanoparticles and other chemical products.

2. Biology

- Cell Culture : Employed as a detergent in cell lysis protocols to solubilize proteins and lipids.

- Biological Buffers : Utilized in preparing buffers for biochemical assays due to its ability to maintain pH stability .

3. Medicine

- Pharmaceutical Formulations : Functions as an emulsifying agent to enhance the solubility of hydrophobic drugs, improving their bioavailability.

- Drug Delivery Systems : Investigated for potential applications in targeted drug delivery due to its surfactant properties .

4. Industry

- Detergents and Cleaners : Widely used in the formulation of detergents, emulsifiers, and dispersants for textiles, paper products, and oil recovery processes.

- Agricultural Adjuvants : Enhances the effectiveness of pesticide formulations by improving wetting and spreading on plant surfaces.

Case Study 1: Environmental Impact

Research has indicated that nonylphenol ethoxylates (including ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-) can disrupt endocrine function in aquatic organisms. A study highlighted increased vitellogenesis in rainbow trout exposed to these compounds, suggesting potential reproductive harm to wildlife .

Case Study 2: Human Health Risks

A study conducted in California linked proximity to applications containing nonylphenol ethoxylates during pregnancy with an increased risk of craniosynostosis, a birth defect characterized by premature skull fusion. This raises concerns regarding human exposure during critical developmental periods .

作用机制

The primary mechanism of action of ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic nonylphenol moiety with hydrophobic surfaces and its hydrophilic ethoxy chains with water molecules. This dual affinity allows it to stabilize emulsions and disperse particles in aqueous solutions .

相似化合物的比较

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- can be compared to other nonionic surfactants such as:

Diethylene glycol monoethyl ether: Similar in structure but with an ethyl group instead of a nonylphenol group.

Polyethylene glycol: A broader class of compounds with varying chain lengths and functional groups.

Nonylphenol ethoxylates: A group of compounds with varying degrees of ethoxylation, differing in their hydrophilic-lipophilic balance (HLB) values

These comparisons highlight the unique balance of hydrophobic and hydrophilic properties in ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-, making it particularly effective in applications requiring strong emulsifying and dispersing capabilities.

生物活性

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-, also known as 2-[2-(4-nonylphenoxy)ethoxy]ethanol, is a nonionic surfactant with significant biological activity. Its structure, characterized by a long hydrophobic nonylphenol chain and multiple ethoxy groups, allows it to interact with biological membranes, influencing various physiological processes. This article delves into the compound's biological activity, mechanisms of action, applications in research and industry, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-[2-(4-nonylphenoxy)ethoxy]ethanol is . It features a nonylphenol moiety attached to a polyethoxylated chain, which enhances its surfactant properties. The molecular structure allows for solubility in both aqueous and lipid environments, making it versatile for various applications.

| Property | Value |

|---|---|

| Molecular Formula | C23H40O5 |

| IUPAC Name | 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethanol |

| Hydrophobicity | High |

| Solubility | Aqueous and lipid-soluble |

As a nonionic surfactant, 2-[2-(4-nonylphenoxy)ethoxy]ethanol alters the physical properties of biological membranes. This alteration can lead to changes in membrane permeability and protein conformation. The compound has been shown to disrupt cell membranes, which is beneficial in applications such as:

- Cell Lysis : Used in laboratory settings to extract proteins from cells.

- Drug Delivery : Enhances the solubility of poorly soluble drugs, facilitating their delivery into biological systems.

Interaction with Biological Membranes

Research indicates that this compound interacts with cellular membranes, potentially leading to:

- Increased Permeability : Alters the fluidity of lipid bilayers, which can enhance the uptake of therapeutic agents.

- Protein Conformation Changes : May affect the function of membrane proteins and receptors.

These properties make it valuable in biotechnological applications and pharmaceutical formulations.

Toxicological Considerations

Despite its utility, exposure to 2-[2-(4-nonylphenoxy)ethoxy]ethanol may cause irritation upon contact with skin or eyes. Long-term exposure has raised concerns regarding its potential endocrine-disrupting effects in aquatic organisms and humans. Regulatory assessments have highlighted the need for further studies on chronic toxicity and environmental impact .

Case Studies and Research Findings

- Cell Lysis Studies : In various laboratory experiments, 2-[2-(4-nonylphenoxy)ethoxy]ethanol has been utilized as a component in lysis buffers for extracting proteins from mammalian cells. The compound effectively disrupts cell membranes while maintaining protein integrity for subsequent analysis .

- Drug Delivery Applications : A study demonstrated that incorporating this surfactant into drug formulations significantly improved the solubility of hydrophobic drugs. This enhancement facilitated higher bioavailability in vivo, showcasing its potential in pharmaceutical applications .

- Endocrine Disruption Research : Investigations into the environmental impact of nonylphenol ethoxylates have revealed potential endocrine-disrupting activities in aquatic species. These findings underscore the importance of assessing long-term exposure risks associated with this compound .

属性

IUPAC Name |

2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-11-20-12-9-10-13-21(20)25-19-18-24-17-16-23-15-14-22/h9-10,12-13,22H,2-8,11,14-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSSTYXBZTUGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181646 | |

| Record name | Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27176-95-0 | |

| Record name | Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027176950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。